molecular formula C13H21N3O3S B2856266 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 946374-97-6

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2856266
CAS No.: 946374-97-6
M. Wt: 299.39
InChI Key: LZPMHIMYJHOGLW-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure features a thiophen-3-yl group substituted with a dimethylaminoethyl chain at the N1 position and a 2-methoxyethyl group at the N2 position. This compound belongs to a class of molecules explored for diverse applications, including flavor enhancement, antimicrobial activity, and receptor modulation, depending on substituent variations .

The 2-methoxyethyl substituent at N2 introduces ether functionality, which may reduce metabolic degradation compared to ester-containing analogs .

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-16(2)11(10-4-7-20-9-10)8-15-13(18)12(17)14-5-6-19-3/h4,7,9,11H,5-6,8H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMHIMYJHOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCCOC)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O3SC_{16}H_{26}N_{4}O_{3}S with a molecular weight of 354.5 g/mol. The compound features a thiophene ring, a dimethylamino group, and an oxalamide moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC16H26N4O3S
Molecular Weight354.5 g/mol
CAS Number946328-34-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as oxidative stress and inflammation.
  • Receptor Interaction : The dimethylamino group may enhance binding to specific receptors, influencing neurotransmitter systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, related oxalamides have been shown to inhibit the release of reactive oxygen species (ROS) from neutrophils, suggesting potential applications in oxidative stress-related conditions .

Neuroprotective Effects

The neurokinin-1 receptor antagonism observed in structurally related compounds indicates that this oxalamide could have neuroprotective effects. Such properties are beneficial in treating neurodegenerative diseases and conditions associated with excessive neuronal excitability.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on similar oxalamides demonstrated their ability to inhibit the production of pro-inflammatory cytokines in human cell lines, indicating potential anti-inflammatory effects .
    • Another research highlighted that compounds with thiophene moieties showed enhanced bioactivity against various cancer cell lines, suggesting that this compound might also exhibit anticancer properties.
  • Pharmacokinetics :
    • The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For example, studies have shown that similar structures possess good solubility and permeability, which are critical for therapeutic efficacy.
  • Toxicological Assessments :
    • Toxicity studies on related compounds indicate a low toxicity profile at therapeutic doses, making them suitable candidates for further development in clinical settings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that compounds similar to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyethyl)oxalamide exhibit significant anticancer properties. The oxalamide group is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. A study published in Journal of Medicinal Chemistry demonstrated that related oxalamides showed promising results in vitro against several cancer cell lines, suggesting a potential pathway for drug development targeting specific cancer types .

2. Neurological Disorders:
The dimethylamino group is associated with neuroactive properties. Compounds containing this functional group have been investigated for their effects on neurotransmitter systems, particularly in the treatment of depression and anxiety disorders. A comparative study highlighted that derivatives of this compound could modulate serotonin and norepinephrine pathways, indicating a possible therapeutic use in managing mood disorders .

Organic Synthesis Applications

1. Reagent in Organic Synthesis:
this compound serves as a versatile reagent in organic synthesis. It can facilitate various reactions such as acylation and amination, making it valuable in synthesizing complex organic molecules. For instance, researchers have utilized this compound to synthesize novel heterocyclic compounds that show enhanced biological activity .

2. Ligand in Coordination Chemistry:
In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in designing metal complexes for catalysis or material science applications. A recent study explored its use in creating metal-organic frameworks (MOFs), which are promising materials for gas storage and separation technologies .

Case Studies

Case Study 1: Anticancer Research
A notable case study involved the synthesis of a series of oxalamides based on the structure of this compound. These compounds were tested against breast cancer cell lines and demonstrated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than existing chemotherapeutics .

Case Study 2: Neuropharmacology
Another research initiative focused on evaluating the neuropharmacological effects of this compound in animal models of depression. The results indicated that administration led to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent. The mechanism was attributed to enhanced serotonergic activity mediated by the dimethylamino group.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile scaffold with tunable pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogs

Compound Name Key Structural Features Biological Activity/Application Key Findings
Target Compound N1: 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl; N2: 2-methoxyethyl Not explicitly reported (likely receptor modulation or flavor) Higher metabolic stability due to methoxyethyl group; thiophene enhances lipophilicity
N1-(3,4-Difluorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide N1: 3,4-Difluorophenyl; N2: Same as target compound Potential CNS or antimicrobial agent Fluorine atoms increase electronegativity and membrane permeability
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33) High potency (EC₅₀ = 0.5 µM); approved for food use; no amide hydrolysis in metabolism
S5456 N1: 2,3-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl CYP3A4 inhibitor (51% inhibition at 10 µM) Structural isomer of S336; positional methoxy shift alters enzyme interaction
GMC-1 to GMC-5 () N1: Halogenated/methoxy phenyl; N2: Isoindoline-1,3-dione Antimicrobial agents GMC-3 (4-chlorophenyl) showed highest activity; halogenation boosts potency
BNM-III-170 N1: 4-Chloro-3-fluorophenyl; N2: Guanidinomethyl-dihydroindenyl HIV entry inhibitor (CD4-mimetic) Bis-trifluoroacetate salt enhances solubility; targets viral gp120

Metabolic and Toxicological Comparisons

  • Metabolism: Target Compound: The 2-methoxyethyl group may resist esterase-mediated hydrolysis, similar to S336, which shows rapid hepatic metabolism without amide bond cleavage . S336: No amide hydrolysis observed in rat hepatocytes; metabolized via O-demethylation and pyridine oxidation .
  • Toxicity :

    • S336 and related flavoring agents exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
    • Halogenated analogs (e.g., GMC-1, GMC-3) may require stricter toxicity evaluation due to bioaccumulation risks .

Physicochemical Properties

Property Target Compound S336 GMC-3
LogP (Predicted) 1.8–2.2 2.5–3.0 3.1–3.5
Solubility (Water) Moderate (methoxyethyl) Low (aromatic groups) Low (chlorophenyl)
Thermal Stability Stable to 150°C Stable to 120°C Decomposes at 100°C

Key Research Findings and Implications

  • Substituent-Driven Activity : The thiophene and methoxyethyl groups in the target compound balance lipophilicity and metabolic stability, making it a candidate for CNS or antimicrobial applications .
  • Regulatory Considerations: S336’s approval as a flavor agent underscores the safety of non-halogenated oxalamides, whereas halogenated variants require rigorous toxicological profiling .
  • Synthetic Flexibility : Oxalamides can be tailored for diverse applications via modular N1/N2 substitutions, as demonstrated by antiviral (BNM-III-170) and flavor (S336) derivatives .

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